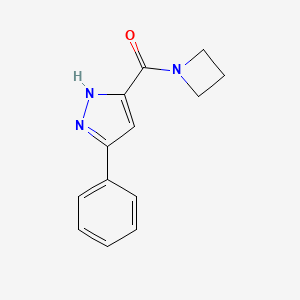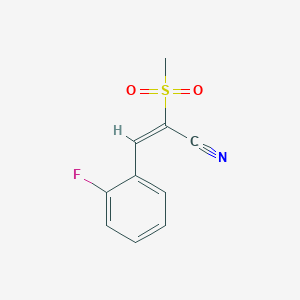
4-Methyl-5-(4-methylphenyl)-2-(pyrrolidin-1-ylmethyl)-1,2,4-triazole-3-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
MPTT is a member of the triazole family of compounds, which are known for their diverse biological activities. MPTT was first synthesized in 2007 by Kovalenko et al. using a one-pot reaction of 4-methylbenzaldehyde, pyrrolidine, thiosemicarbazide, and sodium hydroxide. Since then, MPTT has been the subject of numerous studies due to its potential applications in various fields.
科学研究应用
MPTT has been shown to have a wide range of potential applications in scientific research. One of the most promising applications is in the field of cancer research. MPTT has been shown to have potent anti-cancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer. In addition to its anti-cancer activity, MPTT has also been shown to have antibacterial, antifungal, and antiviral activity.
作用机制
The mechanism of action of MPTT is not fully understood. However, it is believed that MPTT exerts its anti-cancer activity by inhibiting the activity of certain enzymes involved in cell proliferation and survival. MPTT has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
MPTT has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer activity, MPTT has been shown to have antioxidant activity, which may help to protect cells from oxidative damage. MPTT has also been shown to have anti-inflammatory activity, which may help to reduce inflammation in the body.
实验室实验的优点和局限性
One of the main advantages of MPTT is its relatively simple synthesis method, which makes it easy to produce in large quantities. In addition, MPTT has been shown to have potent activity against a wide range of cancer cell lines, making it a promising candidate for further study. However, one of the limitations of MPTT is its potential toxicity, which may limit its use in certain applications.
未来方向
There are a number of future directions for research on MPTT. One area of interest is the development of new synthetic methods for MPTT that are more efficient and environmentally friendly. Another area of interest is the development of new derivatives of MPTT that have improved activity and reduced toxicity. Finally, further research is needed to fully understand the mechanism of action of MPTT and its potential applications in various fields.
In conclusion, MPTT is a promising compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method of MPTT is relatively simple, and it has been shown to have potent anti-cancer, antibacterial, antifungal, and antiviral activity. However, further research is needed to fully understand the mechanism of action of MPTT and its potential applications in various fields.
合成方法
The synthesis of MPTT is a multi-step process that involves the reaction of 4-methylbenzaldehyde with pyrrolidine to form an imine intermediate. This intermediate is then reacted with thiosemicarbazide and sodium hydroxide to yield MPTT. The synthesis of MPTT is relatively simple and can be performed using standard laboratory equipment.
属性
IUPAC Name |
4-methyl-5-(4-methylphenyl)-2-(pyrrolidin-1-ylmethyl)-1,2,4-triazole-3-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4S/c1-12-5-7-13(8-6-12)14-16-19(15(20)17(14)2)11-18-9-3-4-10-18/h5-8H,3-4,9-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEZGOWHEVQHUQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=S)N2C)CN3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(4-fluorophenyl)-2-[[5-(3-morpholin-4-ylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]propanamide](/img/structure/B7455244.png)
![N-[1-(1-benzofuran-2-yl)ethyl]-3-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)propanamide](/img/structure/B7455249.png)

![Ethyl 2-[[1-(1,1-dioxo-1,2-benzothiazol-3-yl)piperidine-3-carbonyl]amino]-4-phenyl-1,3-thiazole-5-carboxylate](/img/structure/B7455258.png)

![[2-(1,3-benzothiazol-2-yl)pyrrolidin-1-yl]-(2,3-dimethyl-1H-indol-5-yl)methanone](/img/structure/B7455270.png)

![(2-Phenylmethoxyphenyl)-[4-(thiophene-2-carbonyl)piperazin-1-yl]methanone](/img/structure/B7455282.png)
![7-Methyl-2-[(3-methylpiperidin-1-yl)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7455301.png)


![3-(4,5,6,7-tetrahydro-1H-indazol-3-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B7455337.png)
